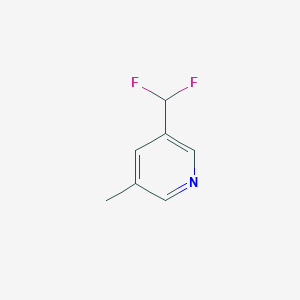

3-(Difluoromethyl)-5-methylpyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(difluoromethyl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-5-2-6(7(8)9)4-10-3-5/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKGKVXVLUTGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Chemical Transformations of 3 Difluoromethyl 5 Methylpyridine Scaffolds

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The electronic nature of the pyridine ring, characterized by an electron-deficient π-system due to the electronegative nitrogen atom, governs its reactivity towards electrophilic and nucleophilic reagents. The presence of both an electron-withdrawing difluoromethyl group and an electron-donating methyl group on the 3-(difluoromethyl)-5-methylpyridine core introduces a complex interplay of electronic effects that direct the regioselectivity of substitution reactions.

Investigation of C-H Activation and Functionalization at Distinct Pyridine Positions

Direct C-H functionalization is a powerful and atom-economical strategy for the derivatization of heterocyclic compounds. mdpi.com For pyridine derivatives, the inherent reactivity of the ring often directs functionalization to the C2 and C4 positions. However, methods to achieve selective functionalization at the C3 and C5 positions have been a significant challenge. researchgate.net

Recent advancements have demonstrated that temporary dearomatization of the pyridine ring can enable C-H functionalization at otherwise less reactive positions. rsc.orguni-muenster.dechemeurope.com This strategy involves the reduction of the pyridine to a more nucleophilic, non-aromatic intermediate, which can then react with an electrophile. Subsequent re-aromatization furnishes the functionalized pyridine. rsc.org For instance, a rhodium-catalyzed methylation of C-4 functionalized pyridines at the C-3 and C-5 positions has been achieved using methanol (B129727) and formaldehyde (B43269) as the methylating agents. rsc.org This process operates through a hydrogen borrowing mechanism, where the pyridine is transiently reduced to a dearomatized intermediate that is sufficiently nucleophilic to react with the electrophilic methylating agent. rsc.org

Furthermore, site-switchable regioselective meta- and para-C-H difluoromethylation of pyridines has been accomplished through the use of oxazino pyridine intermediates. researchgate.netnih.gov These intermediates, readily accessible from pyridines, undergo radical meta-C-H-difluoromethylation. By switching the reaction conditions to acidic, the oxazino pyridines are converted in situ to pyridinium (B92312) salts, which then undergo a highly regioselective Minisci-type alkylation at the para-position. researchgate.netnih.gov This method allows for the precise installation of a difluoromethyl group at either the meta or para position, a previously elusive transformation. researchgate.netuni-muenster.dechemeurope.comnih.govnih.gov

The table below summarizes the regioselectivity of C-H functionalization on pyridine rings under different catalytic systems.

| Catalyst System | Reagents | Position(s) Functionalized | Reference(s) |

| Rhodium | Methanol, Formaldehyde | C-3, C-5 | rsc.org |

| Radical Initiator | Oxazino pyridine intermediates | meta | researchgate.netnih.gov |

| Acid | Oxazino pyridine intermediates | para | researchgate.netnih.gov |

Amidation and Amination Reactions of Pyridine Derivatives

The introduction of nitrogen-containing functional groups, such as amido and amino moieties, onto the pyridine ring is of significant interest for the synthesis of biologically active compounds. The Chichibabin reaction is a classic method for the amination of pyridines, typically occurring at the C2 or C6 position with sodium amide. youtube.com

Nucleophilic aromatic substitution (SNAr) provides another route to aminated pyridines, particularly when a good leaving group is present on the ring. libretexts.orgrsc.org The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen. 2- and 4-halopyridines are generally more reactive than their 3-halo counterparts due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. youtube.com The typical leaving group order in SNAr reactions is F > NO₂ > Cl ≈ Br > I. rsc.orgnih.gov However, in the substitution reactions of N-methylpyridinium compounds, a different order has been observed: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. rsc.orgnih.gov

A process for the preparation of 2-amino-5-methylpyridine (B29535) involves the reaction of 3-methylpyridine (B133936) 1-oxide with trimethylamine (B31210) and thionyl chloride to form a trimethyl-(5-methylpyridin-2-yl)-ammonium chloride intermediate, which is then treated with hydrogen bromide. google.com

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, often considered a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. nih.gov Its presence can enhance metabolic stability and binding affinity.

C-F Bond Activation and Related Chemical Processes

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a formidable challenge. nih.govnih.govbaranlab.org However, recent progress has been made in the catalytic, enantioselective activation of a single C-F bond in a difluoromethylene group. nih.govnih.gov This has been achieved by combining a chiral iridium phosphoramidite (B1245037) catalyst with a fluorophilic activator, which facilitates the oxidative addition of the C-F bond. nih.govnih.gov This methodology allows for the desymmetrization of difluoromethylene groups to create monofluorinated tertiary stereogenic centers. nih.govnih.gov While this has been demonstrated on allylic and benzylic difluoromethylene groups, the principles could potentially be extended to the difluoromethyl group on a pyridine ring. nih.govnih.gov The activation of C-F bonds is often driven by the formation of a strong metal-fluoride bond. researchgate.net

Derivatization and Further Functionalization of the Difluoromethyl Moiety

The acidic proton of the difluoromethyl group provides a handle for further functionalization. Deprotonation can generate a difluoromethyl anion, which can then react with various electrophiles. Additionally, methods have been developed to transform the difluoromethyl group into other functionalities. For example, a palladium-catalyzed para-C-H difluoroalkylation has been reported, and the resulting difluoromethyl handle can be further transformed into a trifluoromethyl (CF₃) group. acs.org

Chemical Transformations at the 5-Methyl Group

The methyl group at the 5-position of the pyridine ring can also be a site for chemical modification. While direct C-H activation of the methyl group can be challenging, it can be functionalized through various synthetic strategies. For example, oxidation of the methyl group can lead to the corresponding carboxylic acid or alcohol, providing a new point for diversification.

In some instances, the introduction of a methyl group can alter the metabolic profile of a molecule. For example, in a series of pyrido[3,4-d]pyrimidine (B3350098) inhibitors, the introduction of a methyl group on a triazole ring completely changed the primary sites of metabolism in human liver microsomes. acs.org

Side-Chain Functionalization and Reactivity of the Methyl Substituent

The methyl group on the pyridine ring can undergo functionalization, most commonly through free-radical halogenation. This transformation provides a key intermediate for subsequent nucleophilic substitution reactions, enabling the introduction of a wide array of functionalities.

A common method for the side-chain halogenation of methylpyridines is through free-radical bromination using N-bromosuccinimide (NBS) as the bromine source. acs.orgstackexchange.commasterorganicchemistry.comyoutube.comyoutube.com This reaction is typically initiated by either UV light or a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichloroethane. stackexchange.comyoutube.com The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a benzylic-type radical, which then reacts with another molecule of NBS to yield the brominated product and a succinimidyl radical. masterorganicchemistry.com

The presence of the electron-withdrawing difluoromethyl group at the 3-position is expected to influence the reactivity of the methyl group at the 5-position. While specific literature on the side-chain functionalization of this compound is limited, the general principles of free-radical halogenation of substituted pyridines can be applied. The reaction conditions would likely require careful optimization to achieve selective monobromination of the methyl group while avoiding other potential side reactions.

Metal-Catalyzed Coupling Reactions of Halogenated this compound Derivatives

The introduction of a halogen atom onto the pyridine ring of this compound opens up a vast array of possibilities for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds through metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Cross-Coupling Methodologies for C-C, C-N, and C-O Bond Formation

Halogenated derivatives of this compound, such as those brominated at the 2- or 4-position, are valuable substrates for a variety of palladium- and copper-catalyzed cross-coupling reactions.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.netlibretexts.orglibretexts.org For halogenated this compound derivatives, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups.

The general catalytic cycle involves the oxidative addition of the halo-pyridine to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand, base, and solvent is crucial for the success of the reaction, especially with heteroaromatic substrates.

| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Pd(OAc)₂, Ligand-free | Phenylboronic acid | K₂CO₃ | aq. iPrOH | 80 | High | researchgate.net |

| Pd(dppf)Cl₂ | Various | K₂CO₃ | Toluene/H₂O | 100 | Moderate to Good | nih.gov |

| Pd(PPh₃)₄ | Various | Na₂CO₃ | DME | 100 | Good | researchgate.net |

Interactive Data Table: Suzuki-Miyaura Coupling of Halopyridines (This table represents typical conditions for Suzuki-Miyaura reactions on halopyridines and serves as a general guide for the coupling of halogenated this compound derivatives.)

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl or heteroaryl halide and an amine. nih.govnih.govchemspider.com This reaction is of paramount importance for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. For halogenated this compound, this methodology provides access to a wide range of N-substituted derivatives.

The reaction typically employs a palladium precatalyst and a bulky, electron-rich phosphine (B1218219) ligand. The choice of base is also critical, with common options including sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃).

| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ / BINAP | Cyclohexane-1,2-diamine | NaOtBu | Toluene | 80 | 60 | chemspider.com |

| Pd₂(dba)₃ / XPhos | Various secondary amines | NaOtBu | Toluene | 80-110 | Moderate to Excellent | nih.gov |

| Pd(OAc)₂ / RuPhos | Volatile primary amines | K₃PO₄ | Dioxane | 100 | Good to Excellent | rsc.org |

Interactive Data Table: Buchwald-Hartwig Amination of Halopyridines (This table illustrates common conditions for Buchwald-Hartwig aminations involving halopyridines and can be extrapolated for the amination of halogenated this compound derivatives.)

C-O Bond Formation: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds, typically between an aryl halide and an alcohol or phenol (B47542). nih.govnih.govresearchgate.netorganic-chemistry.orgresearchgate.net While palladium-catalyzed methods have also been developed, the copper-catalyzed Ullmann reaction remains a valuable tool, particularly for certain substrates. The reaction of a halogenated this compound with a phenol or alcohol would yield the corresponding aryl or alkyl ether.

Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern protocols have been developed that utilize catalytic amounts of a copper salt in the presence of a ligand, allowing for milder reaction conditions.

| Catalyst System | Phenol/Alcohol | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| CuI / N,N-dimethylglycine | Various phenols | Cs₂CO₃ | Dioxane | 90 | Good to Excellent | nih.govorganic-chemistry.org |

| CuI / Picolinic acid | Various phenols | K₃PO₄ | DMSO | 110 | Good | nih.gov |

| CuI / Phenanthroline | Various phenols | Cs₂CO₃ | Toluene | 110 | Good | researchgate.net |

Interactive Data Table: Ullmann Condensation for C-O Bond Formation (This table provides examples of Ullmann-type reactions for the formation of diaryl ethers and can be considered as a starting point for the C-O coupling of halogenated this compound.)

Spectroscopic Characterization and Structural Elucidation Methodologies in Research on 3 Difluoromethyl 5 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 3-(difluoromethyl)-5-methylpyridine, providing granular insights into its atomic framework. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with advanced two-dimensional techniques, a complete structural picture can be assembled.

Proton NMR (¹H NMR) spectroscopy offers crucial information about the number, environment, and connectivity of hydrogen atoms within the molecule. The aromatic protons on the pyridine (B92270) ring exhibit distinct chemical shifts due to their electronic environments, influenced by the nitrogen atom and the electron-withdrawing difluoromethyl group. The methyl group protons typically appear as a singlet in the upfield region. A key feature is the triplet signal for the proton of the difluoromethyl group, arising from coupling with the two equivalent fluorine atoms.

Detailed ¹H NMR data for this compound:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.55 | s | |

| H-4 | 7.65 | s | |

| H-6 | 8.55 | s | |

| CH₃ | 2.40 | s |

Note: 's' denotes a singlet and 't' denotes a triplet. The chemical shifts are typical values and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the substituents. The carbon of the difluoromethyl group is readily identified by its characteristic triplet splitting pattern due to one-bond coupling with the two fluorine atoms.

Characteristic ¹³C NMR chemical shifts for this compound:

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150.1 |

| C-3 | 134.5 (t, J ≈ 22 Hz) |

| C-4 | 138.0 |

| C-5 | 133.8 |

| C-6 | 147.5 |

| CH₃ | 18.2 |

Note: 't' denotes a triplet. The coupling constants (J) are approximate values.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive and specific technique for characterizing the difluoromethyl group. rsc.orgucsb.edusdsu.edu In the proton-coupled ¹⁹F NMR spectrum, the two equivalent fluorine atoms of the CHF₂ group appear as a doublet due to coupling with the adjacent proton. Conversely, in the proton-decoupled spectrum, they typically show a singlet. The chemical shift of the fluorine atoms is a key identifier.

Typical ¹⁹F NMR data for this compound:

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Note: 'd' denotes a doublet. The chemical shift is referenced to a standard, commonly CFCl₃.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable. sdsu.eduwisc.eduyoutube.comemerypharma.comscribd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily show correlations between the aromatic protons, if any are coupled, helping to confirm their relative positions on the pyridine ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduwisc.eduemerypharma.comscribd.com It allows for the direct assignment of the carbon signal for each protonated carbon by identifying the cross-peak between the proton and the carbon it is attached to. This is crucial for assigning the signals of the pyridine ring carbons and the methyl carbon.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. ucsb.edujocpr.com For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm the exact molecular formula (C₇H₇F₂N) by providing a highly accurate mass measurement of the molecular ion ([M]⁺) or a protonated species ([M+H]⁺).

The fragmentation pattern observed in the mass spectrum provides a structural fingerprint. Common fragmentation pathways for this molecule under electron ionization (EI) could involve:

Loss of a fluorine atom: [M - F]⁺

Loss of the difluoromethyl radical: [M - CHF₂]⁺

Cleavage of the methyl group: [M - CH₃]⁺

Fragmentation of the pyridine ring: Leading to various smaller charged fragments.

Predicted prominent ions in the mass spectrum of this compound:

| m/z | Ion |

|---|---|

| 143 | [M]⁺ |

| 124 | [M - F]⁺ |

| 92 | [M - CHF₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ucsb.edu The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds and functional groups within the molecule.

Key IR absorption bands for this compound:

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| 3050-3150 | Aromatic C-H stretching |

| 2950-3000 | Methyl C-H stretching |

| 1600, 1480, 1450 | Pyridine ring C=C and C=N stretching |

| 1000-1200 | C-F stretching (strong) |

The strong absorption bands in the 1000-1200 cm⁻¹ region are particularly diagnostic for the presence of the C-F bonds of the difluoromethyl group.

X-ray Diffraction Analysis for Solid-State Structure Determination and Stereochemical Insights

As of the latest available research, specific X-ray diffraction data for the solid-state structure of this compound has not been reported in publicly accessible scientific literature. While X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable insights into bond lengths, bond angles, and intermolecular interactions, no such studies have been published for this particular compound.

The scientific community relies on the publication of crystallographic data in peer-reviewed journals and deposition in crystallographic databases to disseminate this fundamental information. In the absence of such a study for this compound, a detailed analysis of its solid-state structure and stereochemistry based on experimental X-ray diffraction is not possible at this time.

For related compounds, such as certain pyridine derivatives, X-ray diffraction has been instrumental in confirming their molecular geometry and understanding how substituents on the pyridine ring influence crystal packing. These studies often reveal key intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the supramolecular architecture. However, without experimental data for this compound, any discussion of its crystal structure would be purely speculative.

Further research, specifically the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis, is required to elucidate its solid-state characteristics. Such a study would provide the definitive atomic coordinates and allow for a comprehensive understanding of its three-dimensional structure.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

Table 2: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Value |

| C-C (pyridine ring) | Data not available |

| C-N (pyridine ring) | Data not available |

| C-C (methyl) | Data not available |

| C-C (difluoromethyl) | Data not available |

| C-F | Data not available |

| C-H | Data not available |

| N-C-C (angle) | Data not available |

| C-C-C (angle) | Data not available |

| F-C-F (angle) | Data not available |

Theoretical and Computational Chemistry Applied to 3 Difluoromethyl 5 Methylpyridine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3-(Difluoromethyl)-5-methylpyridine. These calculations help predict its reactivity and interaction with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity of a molecule. irjweb.comaimspress.com A smaller energy gap generally indicates higher reactivity. For large molecular systems, where FMOs can be delocalized, the concept of frontier molecular orbitalets (FMOLs) helps to pinpoint the locality of chemical reactivity. nih.gov

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Data This table is illustrative and based on general principles of FMO theory applied to similar aromatic systems. Actual values would require specific DFT calculations for this compound.

| Molecular Orbital | Energy (eV) (Illustrative) | Description |

| HOMO | -6.5 | Highest occupied molecular orbital, indicating the region of electron donation. |

| LUMO | -1.2 | Lowest unoccupied molecular orbital, indicating the region of electron acceptance. |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO, a key indicator of chemical reactivity. |

Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule. libretexts.org These maps illustrate regions of positive and negative electrostatic potential, which are crucial for understanding how molecules interact. libretexts.orgnih.gov The MEP is calculated by determining the force exerted on a positive test charge at various points around the molecule. uni-muenchen.de

In an MEP map, regions of negative potential (typically colored red) indicate an abundance of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net For this compound, the nitrogen atom of the pyridine (B92270) ring is expected to be a region of negative electrostatic potential, making it a likely site for protonation or interaction with other electrophiles. The difluoromethyl group, due to the high electronegativity of the fluorine atoms, would create a region of positive potential.

The introduction of a difluoromethyl (-CF2H) group significantly influences the electronic properties of the pyridine ring. The -CF2H group is strongly electron-withdrawing, which has a notable effect on the aromaticity and basicity of the pyridine.

The electron-withdrawing nature of the difluoromethyl group reduces the electron density of the pyridine ring. This reduction in electron density generally decreases the basicity of the pyridine nitrogen, making it less likely to accept a proton compared to unsubstituted pyridine. The -CF2H group can also serve as a bioisostere for other functional groups like alcohols and thiols, capable of forming hydrogen bonds. nih.gov The presence of this group can enhance the metabolic stability of molecules, a desirable trait in medicinal chemistry.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms and analyzing transition states. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, including any intermediates and transition states.

For reactions involving this compound, computational methods can be used to model various transformations, such as nucleophilic or electrophilic substitutions. These models can provide detailed information about the geometry and energy of transition states, which is often difficult to obtain experimentally. mdpi.com This understanding is crucial for optimizing reaction conditions and predicting the regioselectivity of chemical reactions. For instance, computational studies have been instrumental in understanding the regioselective difluoromethylation of pyridines. researchgate.netchemeurope.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of a molecule and its interactions with its environment, such as solvent molecules or biological macromolecules. mdpi.comnih.gov

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. These simulations are also invaluable for studying intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern how the molecule interacts with other molecules. mdpi.com In the context of drug design, MD simulations can be used to study the binding of this compound derivatives to their biological targets, providing insights into the stability of the protein-ligand complex. nih.govrsc.org

Information on "this compound" in Chemical Research Applications Not Currently Available in Publicly Accessible Scientific Literature

Extensive searches of publicly available scientific databases and literature have yielded insufficient information to construct a detailed article on the chemical compound "this compound" focusing on its applications as a ligand in metal complexes, an advanced material precursor, or its role in catalysis as per the requested outline.

While research exists on related fluorinated pyridine derivatives and their applications in materials science and catalysis, specific data concerning the synthesis, properties, and applications of metal complexes derived from the "this compound" ligand could not be located. The available literature primarily details the use of other isomers or differently substituted pyridine compounds in the development of advanced materials and catalysts.

For instance, studies on cyclometalated iridium(III) complexes, which are prominent in the development of Organic Light-Emitting Diodes (OLEDs), have utilized ligands such as 2-phenylpyridine (B120327) and its fluorinated analogues. nih.govnih.gov Similarly, research into Dye-Sensitized Solar Cells (DSSCs) has explored various copper and ruthenium complexes, but none were found to incorporate the specific "this compound" ligand. mdpi.comnih.govnih.govrsc.org

Therefore, the construction of an article strictly adhering to the provided outline on "this compound" is not feasible based on the currently accessible scientific literature.

Applications in Chemical Research As a Ligand and Advanced Material Precursor

Role in Catalysis Research and Sustainable Chemical Transformations

Development of Photocatalytic Systems Utilizing Metal Complexes

While direct photocatalytic applications of metal complexes with 3-(Difluoromethyl)-5-methylpyridine as a ligand are not yet extensively documented, the principles of catalyst design strongly suggest its potential utility. The functionality of photocatalytic metal complexes can be systematically modulated by the appropriate selection of ligands. researchgate.net In photocatalysis, pyridine-based ligands are integral to the design of catalysts for a variety of transformations. nih.govfrontiersin.org The electronic nature of substituents on the pyridine (B92270) ring plays a crucial role; for instance, electron-withdrawing groups can have a beneficial effect on the catalytic activity of cobalt-polypyridyl complexes used for hydrogen evolution. nih.gov

The difluoromethyl group (CHF2) is a known electron-withdrawing group. This characteristic can be leveraged to tune the redox potentials and photophysical properties of metal complexes. Research on cyclometalated platinum(II) complexes, for example, demonstrates that ligands can be modified to systematically alter properties for applications in bioimaging and photocatalysis. researchgate.net Fluorinated pyridine ligands have been successfully incorporated into platinum-based agents, underscoring the feasibility of using such compounds in coordination chemistry. bohrium.com The development of metal complexes featuring ligands like this compound is therefore a promising avenue for creating new, efficient photocatalytic systems.

Investigations into Water Splitting and Hydrogen Generation Catalysis

The global challenge of converting solar energy into chemical fuels has spurred significant research into water splitting and hydrogen generation, with molecular catalysts playing a central role. beilstein-journals.org Pyridine-based ligands are a cornerstone of this research, forming stable and versatile pincer-type kaust.edu.saacs.org and polypyridyl nih.gov complexes with first-row transition metals like cobalt.

The catalytic performance of these molecular systems is highly dependent on the electronic properties of the supporting ligands. beilstein-journals.org Studies on cobalt-based cubane (B1203433) catalysts for water oxidation have shown that ligands with electron-withdrawing substituents enhance the catalyst's oxidative power, which is favorable for the oxygen evolution reaction. beilstein-journals.org Conversely, electron-donating groups favor CO2 reduction. beilstein-journals.org This principle of "ligand tuning" is critical for optimizing catalytic function.

Given that the difluoromethyl group is electron-withdrawing, its incorporation into a pyridine ligand framework, as in this compound, is a rational strategy for designing more efficient catalysts for water oxidation. The table below, based on findings from studies on cobalt cubane catalysts, illustrates how ligand electronics affect catalytic activity. beilstein-journals.org

| Substituent on Pyridine Ligand | Electronic Effect | Observed Catalytic Activity (Water Oxidation) |

| -OMe (Methoxy) | Electron-Donating | 3.3 µmol·h⁻¹ |

| -Me (Methyl) | Electron-Donating | 4.5 µmol·h⁻¹ |

| -H (Hydrogen) | Neutral | 4.9 µmol·h⁻¹ |

| -Br (Bromo) | Electron-Withdrawing | 5.9 µmol·h⁻¹ |

| -CN (Cyano) | Electron-Withdrawing | 10.2 µmol·h⁻¹ |

This table illustrates the principle that electron-withdrawing groups on pyridine ligands enhance photocatalytic water oxidation rates in certain cobalt cubane systems. beilstein-journals.org

Chemical Building Block in Preclinical Agrochemical and Pharmaceutical Research

The difluoromethyl group has garnered significant interest in medicinal chemistry, where it is recognized for its ability to impart desirable pharmacokinetic properties to drug candidates. researchgate.netinformahealthcare.comsci-hub.se Consequently, this compound serves as a valuable chemical scaffold for constructing new bioactive molecules. Its utility is evident in the synthesis of complex molecules, including approved pharmaceuticals that feature a difluoromethyl-pyridine unit. semanticscholar.org

Scaffold Design and Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, allowing chemists to understand how specific structural features of a molecule contribute to its biological activity. mdpi.com The this compound scaffold is particularly valuable in this context due to the unique properties of the CHF2 group, which can act as a lipophilic hydrogen bond donor, a feature that distinguishes it from methyl (CH3) or trifluoromethyl (CF3) groups. researchgate.netinformahealthcare.com This hydrogen bonding capacity can lead to enhanced binding affinity with biological targets like enzymes. informahealthcare.com

A compelling example of its application is in the development of mTOR inhibitors for cancer therapy. An SAR study revealed that compounds featuring a 4-(difluoromethyl)pyridine-2-amine moiety were the most potent inhibitors in the series. informahealthcare.com The difluoromethyl analogue demonstrated superior activity compared to derivatives with other substituents, highlighting the critical role of this specific group in the molecule's function. informahealthcare.com

| Substituent (R) at Pyridine C4-Position | mTOR Inhibition (IC50, nM) |

| -CH(OCH3)2 | 114 |

| -OCH3 | 111 |

| -CH3 | 108 |

| -CF3 | 31 |

| -H | 28 |

| -CH2F | 26 |

| -CHF2 | 17 |

This table summarizes SAR findings for a series of mTOR inhibitors, showing that the difluoromethyl (CHF2) substituent provides the highest potency. informahealthcare.com

Further SAR studies on neuronal nitric oxide synthase (nNOS) inhibitors have also explored 2-amino-4-(difluoromethyl)pyridine derivatives, underscoring the scaffold's relevance in designing targeted therapeutic agents. nih.gov

Late-Stage Functionalization for Diverse Compound Libraries

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, drug-like molecules at a late step in the synthesis to rapidly generate a diverse library of analogues for screening. The functionalization of 3-(difluoromethyl)pyridine (B1298654) itself has been achieved via direct deprotonation of the CHF2 group, allowing for subsequent reactions with various electrophiles. researchgate.netresearchgate.net This method provides access to a wider array of 3-(difluoroalkyl)pyridines that can be used to build compound libraries. researchgate.netacs.orgumich.edu

The difluoromethyl group is often considered a terminal functional group, not typically amenable to further changes. researchgate.net However, methods that activate this group for further modification represent a significant advance. For instance, deprotonation of Ar–CF2H starting materials to create nucleophilic Ar–CF2– synthons is a promising route to construct novel benzylic linkages, expanding the chemical space accessible to researchers. researchgate.net These advanced synthetic methods streamline access to novel molecules of pharmaceutical interest and are crucial for generating the diverse compound libraries needed for modern drug discovery programs. sci-hub.se

Emerging Trends and Future Research Directions

Development of Novel Methodologies for Ultra-Selective Functionalization

The precise modification of the 3-(Difluoromethyl)-5-methylpyridine core is critical for fine-tuning its properties for specific applications. Future research is increasingly directed towards the development of novel catalytic systems and reaction pathways that offer exceptional control over regioselectivity and chemoselectivity.

One promising avenue is the application of photoredox catalysis. This approach, which uses visible light to drive chemical reactions, enables the functionalization of pyridines under mild conditions. acs.orgacs.org For instance, methods developed for the allylation of pyridines via pyridinyl radicals could be adapted to introduce diverse substituents at specific positions on the this compound ring, a transformation that is often challenging using traditional methods. acs.org Research in this area would likely focus on catalyst and ligand design to control the site of functionalization, overcoming the directing effects of the existing methyl and difluoromethyl groups.

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, represent another major focus. thieme-connect.demdpi.com These methods are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. Future work will likely involve the development of new palladium, nickel, or copper catalysts capable of selectively activating specific C-H or C-X (where X is a halogen) bonds on the pyridine (B92270) ring, allowing for the programmed introduction of various functional groups. thieme-connect.de The synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions of bromo-pyridine precursors demonstrates the feasibility of this approach for building molecular complexity. mdpi.com

The table below summarizes potential selective functionalization reactions applicable to the this compound scaffold based on established methodologies for related pyridine compounds.

| Reaction Type | Potential Reagents & Catalysts | Targeted Position | Key Advantage |

| Photochemical Allylation | Eosin Y, 365 nm LED, Allylic Substrate | C2, C4, or C6 | Mild conditions, novel bond formation |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd(PPh₃)₄, K₃PO₄ | Halogenated positions | Creation of C-C bonds with diverse aryl groups |

| Negishi Coupling | Benzylzinc bromide, PdCl₂(dppf) | Halogenated positions | Formation of benzyl-pyridine linkages |

| C-H Activation | Ru(II) or Rh(III) catalysts | C2, C4, or C6 | Direct functionalization without pre-installed handles |

Integration into Supramolecular Assemblies and Advanced Functional Materials

The distinct electronic and steric profile of this compound makes it an attractive candidate for incorporation into larger, highly organized molecular systems. Research is moving towards its use as a ligand or building block in the creation of supramolecular assemblies and advanced functional materials with tailored properties.

In the realm of coordination chemistry, the pyridine nitrogen provides a strong binding site for metal ions. The assembly of rare-earth metals with terpyridine and benzoic acid derivatives into complex dimeric and tetrameric structures highlights a potential pathway for creating novel materials. nih.gov By analogy, this compound could be used to construct metal-organic frameworks (MOFs) or discrete coordination complexes. The difluoromethyl group, with its electron-withdrawing nature, would modulate the electron density of the pyridine ring, thereby influencing the strength of metal-ligand binding and the resulting photophysical or magnetic properties of the material. nih.gov

Furthermore, the principles of crystal engineering can be applied to design multi-component crystals (cocrystals) where this compound interacts with other molecules through non-covalent forces like hydrogen and halogen bonds. mdpi.com Studies on the supramolecular assemblies of chlorobenzoic acids and amino-chloropyridines reveal how specific intermolecular interactions dictate the final crystal structure. mdpi.com The difluoromethyl group can participate in unconventional hydrogen bonding (C-H···F) and other dipole-dipole interactions, offering a tool to guide the self-assembly process and create materials with specific architectures and properties, such as for optical or electronic applications.

High-Throughput Synthesis and Screening of Novel Derivatives

To fully explore the potential of the this compound scaffold, particularly in drug discovery, methods for rapidly synthesizing and evaluating large libraries of its derivatives are essential. High-throughput synthesis (HTS) and screening (HTS) are becoming indispensable tools in this endeavor.

Future research will focus on adapting and optimizing synthetic routes for automated platforms. This involves developing robust, one-pot reactions or flow chemistry processes that can accommodate a wide range of building blocks. For example, palladium-catalyzed coupling reactions, which are amenable to parallel synthesis, could be employed to generate a matrix of compounds by reacting various halogenated 3-(Difluoromethyl)-5-methylpyridines with a diverse set of boronic acids or amines. mdpi.com The synthesis of pyrazole (B372694) derivatives followed by biological screening demonstrates a successful workflow that could be emulated. mdpi.com

Once synthesized, these libraries of novel derivatives can be rapidly assessed for biological activity using high-throughput screening platforms. For instance, screening for inhibitors of specific enzymes, such as kinases, is a common strategy in the search for new therapeutic agents. nih.gov A recent study utilized a novel HTS platform to identify small molecules from marine fungi that inhibit stem cell differentiation, showcasing the power of this approach to uncover new bioactive compounds. nih.gov Applying similar HTS assays to libraries derived from this compound could accelerate the discovery of new leads for various diseases.

The table below outlines a conceptual high-throughput workflow for the discovery of bioactive this compound derivatives.

| Stage | Methodology | Objective | Example Application |

| Library Synthesis | Parallel synthesis, automated liquid handlers | Generate a diverse library of 100-1000 compounds | Coupling various boronic acids to a brominated this compound core |

| Primary Screening | Cell-based assays, fluorescence/luminescence readouts | Identify "hit" compounds with desired biological activity | Screening for inhibition of a cancer-related kinase using an in vitro assay |

| Hit Confirmation | Dose-response analysis, secondary assays | Validate the activity and potency of initial hits | Determining the IC₅₀ values of the most active compounds from the primary screen |

| Lead Optimization | Structure-Activity Relationship (SAR) studies | Synthesize and test analogues to improve potency and selectivity | Modifying substituents on the pyridine ring to enhance target binding |

Application of Advanced Spectroscopic and Imaging Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound and its derivatives. The application of advanced spectroscopic and imaging techniques for in situ (in the reaction mixture) monitoring is a key emerging trend that provides real-time insights into chemical transformations.

Techniques like ReactIR (Fourier-transform infrared spectroscopy) and process NMR spectroscopy allow chemists to track the concentration of reactants, intermediates, and products as a reaction proceeds. This data is invaluable for identifying reaction endpoints, detecting the formation of unstable intermediates, and optimizing parameters like temperature and catalyst loading. The study of pyridine derivatives using various spectroscopic methods, including IR and UV-vis, provides a foundation for these more advanced applications. researchgate.net

In the context of materials science, advanced imaging techniques are crucial for characterizing the final products. Confocal laser scanning microscopy (CLSM) and field emission scanning electron microscopy (FESEM) can be used to visualize the morphology and structure of functional materials derived from this compound. mdpi.com For example, CLSM has been used to obtain fluorescent images of cells treated with pyridine-based probes and to characterize porphyrin-containing nanofibrous membranes designed for chemical sensing. mdpi.comrsc.org These techniques could be used to study the integration and distribution of this compound-based units within polymer matrices or supramolecular assemblies, linking molecular design to macroscopic material properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(difluoromethyl)-5-methylpyridine, and how do reaction conditions influence yield and purity?

- Methodology : A scalable synthesis involves starting with 5-methylnicotinic acid, followed by bromination using HBr and subsequent fluorination. Key steps include optimizing catalyst selection (e.g., Lewis acids) and solvent systems (e.g., DCM/THF mixtures) to minimize side reactions. Reaction temperature (60–80°C) and stoichiometric control of fluorinating agents (e.g., DAST) are critical for achieving yields >65% .

- Data Contradictions : Discrepancies in yields may arise from trace moisture, which deactivates fluorinating agents. Purity is enhanced via recrystallization in ethanol/water (3:1 v/v) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodology :

- ¹H/¹³C NMR : The difluoromethyl group (–CF₂H) shows distinct splitting patterns (e.g., triplet for –CF₂H at δ ~5.5–6.0 ppm in ¹H NMR; quartets in ¹³C NMR due to ²JCF coupling) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <2 ppm.

- IR : Stretching vibrations for C–F bonds (~1100–1250 cm⁻¹) and pyridine ring modes (~1600 cm⁻¹) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles, fume hood) due to potential skin/eye irritation and respiratory toxicity .

- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.

- Dispose of waste via certified agencies to avoid environmental release of fluorinated byproducts .

Advanced Research Questions

Q. How do the electronic effects of the difluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- The –CF₂H group exerts strong electron-withdrawing effects, lowering the π-electron density of the pyridine ring. This enhances electrophilic substitution at the 2- and 4-positions but reduces nucleophilic attack.

- Use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with electron-rich arylboronic acids to offset electronic deactivation. Monitor reaction progress via TLC (silica, hexane/EtOAc) .

- Data Contradictions : Conflicting reports on regioselectivity may stem from solvent polarity (e.g., DMF vs. THF) or ligand choice (e.g., SPhos vs. XPhos) .

Q. What strategies can resolve contradictory data regarding the metabolic stability of this compound in different biological models?

- Methodology :

- Perform comparative studies using liver microsomes (human vs. rodent) and isotopically labeled analogs (e.g., ¹⁸F or ²H) to track metabolic pathways.

- Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the methyl group) and phase II conjugates (e.g., glucuronides) .

- Data Contradictions : Species-specific cytochrome P450 activity may explain variability. Validate findings with in vivo pharmacokinetic studies .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with enzymatic targets?

- Methodology :

- Docking Simulations : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to targets like CYP450 enzymes. Account for fluorine’s stereoelectronic effects .

- MD Simulations : Analyze ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100-ns trajectories. Focus on hydrogen bonding between –CF₂H and active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.